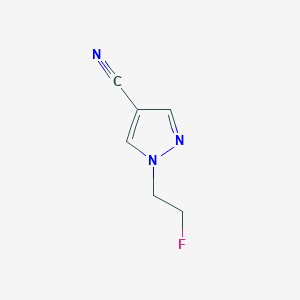

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is an organofluorine compound that features a pyrazole ring substituted with a fluoroethyl group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1H-pyrazole-4-carbonitrile with 2-fluoroethyl halides under basic conditions. Common bases used in this reaction include potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Nitrile Reduction

The nitrile group undergoes reduction reactions to form primary amines. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions reduces the nitrile to 1-(2-fluoroethyl)-1H-pyrazole-4-methylamine . This reaction is critical for synthesizing amine derivatives used in pharmaceutical intermediates.

Example:

C6H6FN3LiAlH4,THF refluxC6H8FN3

Nucleophilic Substitution at the Fluorinated Ethyl Group

The fluorine atom in the 2-fluoroethyl group participates in nucleophilic substitution reactions. Hydroxide ions (OH⁻) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C yield 1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .

Key Reaction Parameters:

| Nucleophile | Solvent | Temperature | Product |

|---|---|---|---|

| OH⁻ | DMF | 80–100°C | Hydroxyethyl derivative |

Cycloaddition Reactions

The nitrile group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, reacting with sodium azide (NaN₃) and alkynes in the presence of CuSO₄/sodium ascorbate produces 1-(2-fluoroethyl)-1H-pyrazole-4-(1,2,3-triazolyl) derivatives. These triazoles are valuable in bioorthogonal chemistry and drug design.

Mechanism:

RC N+N3−Cu catalystTriazole derivative

Regioselectivity in Pyrazole Functionalization

The pyrazole ring’s reactivity is influenced by the electron-withdrawing nitrile and fluorine substituents. Studies on analogous pyrazoles demonstrate that N-1 and C-4 positions are favored for electrophilic attacks due to electronic effects . For example:

-

Electrophilic substitution occurs preferentially at the C-5 position when the nitrile group is at C-4.

-

N-Alkylation at the pyrazole N-1 position is enhanced by the fluoroethyl group’s electron-withdrawing nature.

Mechanistic Insights

-

Electronic Effects : The nitrile group withdraws electron density, activating the pyrazole ring for nucleophilic attacks at C-5 .

-

Steric Influence : The 2-fluoroethyl group sterically hinders reactions at N-1 but facilitates substitutions at the ethyl chain’s fluorine atom.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for designing fluorinated pharmaceuticals and functional materials. Further studies are needed to explore its catalytic applications and biological interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Spirocyclic σ(1) Receptor Ligands

- Field : Organic Chemistry

- : The compound is utilized in the synthesis of spirocyclic ligands that target sigma receptors, which are implicated in various neurological disorders.

- Methodology : The synthesis involves the addition of 2-bromocinnamaldehyde acetal to piperidones with various substituents at the nitrogen atom.

- Results : The derivative WMS-1828 (3a), featuring the 2-fluoroethyl group, demonstrates a subnanomolar affinity for the σ(1) receptor (K(i) = 0.59 nM) and exhibits excellent selectivity over the σ(2) subtype.

Development of High Conductivity Polymer Electrolytes

- Field : Material Science

- : This compound plays a crucial role in synthesizing high conductivity polymer electrolytes used in energy storage applications.

- Methodology : A composite electrolyte is prepared with an optimized composition that includes 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile.

- Results : Achieved ionic conductivity of 1.8×10−3S cm−1 at 80∘C, indicating its potential for use in batteries and fuel cells.

Synthesis of Fluorinated Solvents

- Field : Chemical Synthesis

- : The compound is employed in producing fluorinated solvents that have unique properties beneficial for industrial applications.

- Methodology : Various fluorinated compounds are synthesized to create solvents with enhanced performance characteristics.

- Results : These solvents exhibit properties suitable for applications such as lithium metal batteries, where stability and performance are critical.

The biological activity of this compound has been explored through various studies. Compounds with similar structures often show diverse pharmacological effects due to their unique substitution patterns.

Notable Biological Activities

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(2-Fluorophenyl)-1H-pyrazole-4-carbonitrile | Contains a fluorophenyl group instead of ethyl | Antitumor activity |

| 3-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile | Fluorinated at a different position | Antimicrobial properties |

| 1-(3-Fluoropropyl)-1H-pyrazole-4-carbonitrile | Longer fluorinated chain | Potential anti-inflammatory effects |

These variations illustrate how different substitution patterns can lead to distinct biological activities, underscoring the significance of this compound in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Fluoroethyl)-1H-pyrazole-4-methanamine

- 1-(2-Fluoroethyl)-2-iodobenzene

- 4-Fluoro-1,2,3-triazoles

Comparison: 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both a fluoroethyl group and a nitrile group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, the nitrile group can enhance the compound’s stability and reactivity, while the fluoroethyl group can improve its lipophilicity and membrane permeability.

Biologische Aktivität

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : C6H6FN3

- Molecular Weight : 141.13 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that modifications in the pyrazole structure can enhance antibacterial activity, suggesting that similar modifications could be explored for this compound .

Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways. In particular, studies suggest that pyrazole derivatives can modulate the release of pro-inflammatory cytokines, which is crucial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, related compounds have shown promising results against various cancer cell lines, including lung and colon cancer cells. The mechanism often involves the inhibition of specific enzymes like cyclooxygenase (COX), which play a role in tumor growth and inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may be attributed to:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit COX enzymes, reducing inflammation and cancer cell proliferation.

- Interaction with Biomolecules : The presence of the fluoroethyl group may enhance the compound's ability to interact with biological targets, potentially increasing its potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

Eigenschaften

IUPAC Name |

1-(2-fluoroethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJCJSXIBDFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.